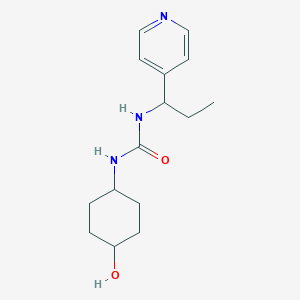![molecular formula C13H15N3O2 B6640396 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol](/img/structure/B6640396.png)
2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol, also known as PZM21, is a synthetic opioid analgesic that was developed in 2016. It is a highly potent and selective mu-opioid receptor (MOR) agonist, which means that it can bind to and activate the MOR in the brain to produce pain relief. PZM21 has gained attention due to its potential to be a safer alternative to traditional opioids, which can be highly addictive and have serious side effects.
Wirkmechanismus
2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol works by binding to and activating the MOR in the brain, which produces pain relief. The MOR is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol is highly selective for the MOR and does not activate other opioid receptors, which reduces the risk of side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects:
2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce less tolerance and dependence than traditional opioids, which makes it a promising candidate for the treatment of chronic pain. 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol has also been shown to produce less respiratory depression than traditional opioids, which is a serious side effect that can lead to death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol is its high selectivity for the MOR, which makes it a useful tool for studying the role of the MOR in pain, reward, and addiction. However, one limitation of 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol is its complex synthesis, which makes it difficult and expensive to produce. Another limitation is that 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol has only been tested in animal models of pain, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol. One direction is to study its safety and efficacy in humans, which will require clinical trials. Another direction is to explore its potential as a treatment for chronic pain, which is a major public health issue. Additionally, 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol could be used as a tool to study the role of the MOR in addiction, which could lead to the development of new treatments for drug addiction. Finally, further research is needed to optimize the synthesis of 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol and reduce its cost.
Synthesemethoden
The synthesis of 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol involves several steps, starting with the reaction between 4-bromophenyl hydrazine and 2,3-dihydrofuran. This intermediate is then reacted with 4-chlorobenzaldehyde to form an aldehyde intermediate, which is then reacted with 2-aminoethanol to produce 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol. The synthesis of 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol has been the subject of extensive scientific research due to its potential as a safer alternative to traditional opioids. Studies have shown that 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol is highly selective for the MOR, which means that it can produce pain relief without activating other opioid receptors that can cause side effects such as respiratory depression and addiction. 2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol has also been shown to produce less tolerance and dependence than traditional opioids, which makes it a promising candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-[(4-pyrazin-2-yloxyphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-8-7-15-9-11-1-3-12(4-2-11)18-13-10-14-5-6-16-13/h1-6,10,15,17H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISNVXMZSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)

![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)